3-Bromo-5-(ethylcarbonyl)-2-methylthiophene

Description

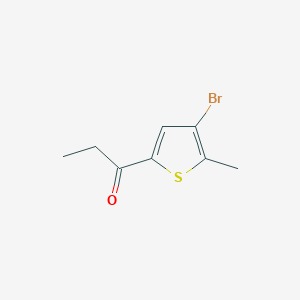

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene (CAS: 887576-01-4) is a brominated thiophene derivative featuring a 3-bromo substituent, a 2-methyl group, and an ethylcarbonyl (acetyl) moiety at the 5-position.

Properties

IUPAC Name |

1-(4-bromo-5-methylthiophen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIKLCZYSIVMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(S1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the ethylcarbonyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethylcarbonyl group can be introduced through Friedel-Crafts acylation using ethyl chloroformate and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 3-substituted thiophenes.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of 5-(hydroxyethyl)-2-methylthiophene.

Scientific Research Applications

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(ethylcarbonyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylcarbonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Thiophene Derivatives

Key Comparison Points:

Difluoromethyl and cyano groups (e.g., in and ) increase polarity, influencing solubility and crystal packing .

Synthetic Methods :

- Palladium-catalyzed cross-coupling (e.g., for phenyl substitution in ) is versatile for aryl/heteroaryl introductions, whereas Sandmeyer reactions () are effective for bromination.

- The ethylcarbonyl derivative may require Friedel-Crafts acylation or similar strategies, though direct evidence is lacking.

Physicochemical Properties: The ethylcarbonyl and ester derivatives (e.g., ) exhibit planar molecular geometries, critical for crystallinity and material applications .

Photochromic and optoelectronic applications are highlighted for acrylonitrile and phenyl derivatives ().

Biological Activity

3-Bromo-5-(ethylcarbonyl)-2-methylthiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 887576-01-4

- Molecular Formula : C8H9BrOS

- Molecular Weight : 232.12 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against lung (A549), breast (MCF-7), and colon (LoVo) adenocarcinoma cell lines, demonstrating dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| LoVo | 25 | Inhibition of proliferation |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

Case Studies

- Study on Lung Cancer : A study evaluated the effects of this compound on A549 cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

- Breast Cancer Research : In MCF-7 cells, treatment with the compound led to a significant increase in p21 expression, suggesting G1 phase arrest and potential therapeutic applications in managing breast cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related thiophenes:

| Compound | IC50 Value (µM) | Notable Activity |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| 3-Bromo-2-methylthiophene | 30 | Moderate cytotoxicity |

| 3-Bromo-5-chloro-2-methylthiophene | 40 | Lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.